3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carboxamide linkage to a 1,3,4-oxadiazole ring This oxadiazole ring is further substituted with a triethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution with triethoxyphenyl group: The oxadiazole ring is then functionalized with the triethoxyphenyl group using electrophilic aromatic substitution reactions.
Attachment to the naphthalene core: The final step involves coupling the substituted oxadiazole with a naphthalene derivative, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy and triethoxy groups can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential as a probe for studying biological processes, particularly those involving aromatic interactions.
Medicine: Its unique structure may offer therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and have shown diverse bioactivity, including anti-cancer and anti-inflammatory properties.
1,3,4-oxadiazole derivatives: Compounds with the oxadiazole ring are known for their antimicrobial and anticancer activities.
Uniqueness
3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is unique due to the combination of its naphthalene core, oxadiazole ring, and triethoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-5-32-21-14-18(15-22(33-6-2)23(21)34-7-3)25-28-29-26(35-25)27-24(30)19-12-16-10-8-9-11-17(16)13-20(19)31-4/h8-15H,5-7H2,1-4H3,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJROIZYWTZFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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